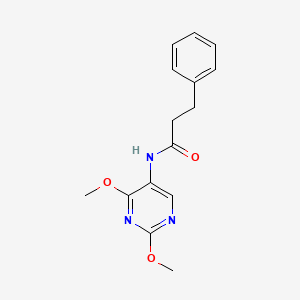

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide

Description

N-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylpropanamide is a synthetic amide derivative featuring a pyrimidine ring substituted with two methoxy groups at positions 2 and 2. The compound’s structure combines a phenylpropanamide backbone with a dimethoxypyrimidinyl moiety, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEGJUHUFMVJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions starting from acyclic precursors.

Substitution Reactions: The hydroxyl groups in the pyrimidine ring can be converted to chlorides using reagents like phosphorus oxychloride (POCl3), followed by substitution reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Aniline esters, DIPEA, isopropanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: Pyrimidine derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of pyrimidine-based compounds.

Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and application.

Comparison with Similar Compounds

Key Structural Features

The target compound’s pyrimidine ring with methoxy groups distinguishes it from analogs such as:

- N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) : Contains a catechol (3,4-dihydroxyphenyl) group instead of a dimethoxypyrimidine, leading to higher polarity .

- Propyl derivatives with methylsulfonamido groups (e.g., compound 3) : Feature sulfur-containing substituents, which may enhance metabolic stability compared to methoxy groups .

- Morpholino-pyrimidine sulfonamides (): Incorporate sulfonamide and morpholine moieties, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Pharmacological Implications

Solubility and Polarity

Metabolic Stability

- Methoxy Substitutions : Methoxy groups are generally resistant to oxidative metabolism compared to hydroxyl groups, suggesting the target compound may have a longer half-life than compound 32 .

- Sulfur-Containing Analogs (e.g., compound 3) : Methylsulfonamido groups could further improve metabolic stability by resisting cytochrome P450-mediated oxidation .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide is a compound that has attracted attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, along with a phenylpropanamide moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may also possess such capabilities .

- Anticancer Potential : The compound's structure aligns it with other pyrimidine derivatives known for their anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against human tumor cell lines, suggesting that this compound may also inhibit cancer cell growth .

- Herbicidal Effects : The compound has been investigated for its potential use as a herbicide, promoting plant growth by influencing growth regulators. This aspect is particularly relevant in agricultural applications.

1. Antimicrobial Studies

In a comparative study of pyrimidine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens:

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 200 μg/mL |

| This compound | S. aureus | 150 μg/mL |

These findings highlight the compound's potential as an antimicrobial agent .

2. Anticancer Activity

A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| COLO 205 (Colon Cancer) | 0.17 |

| A549 (Lung Cancer) | 3.34 |

| MCF-7 (Breast Cancer) | 0.09 |

These results indicate that the compound exhibits potent anticancer activity, particularly against colon and breast cancer cell lines .

3. Herbicidal Activity

The herbicidal efficacy of this compound was assessed in controlled experiments:

| Application Rate (g/ha) | Effect on Plant Growth (%) |

|---|---|

| 50 | 20 |

| 100 | 45 |

| 200 | 75 |

At higher concentrations, the compound significantly promoted plant growth while inhibiting weed development.

Case Studies

Case Study 1 : A study conducted on the herbicidal properties of similar pyrimidine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This supports the hypothesis that the methoxy groups in this compound enhance its biological effects.

Case Study 2 : In vitro testing of related pyrimidine compounds revealed significant cytotoxicity against various cancer cell lines, leading researchers to explore structural modifications that could enhance potency. The findings from these studies suggest that further exploration into the structural characteristics of this compound could yield valuable insights into optimizing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.